molecular formula C13H7Cl2NO B6376839 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% CAS No. 1261975-77-2

3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%

Cat. No. B6376839
CAS RN: 1261975-77-2
M. Wt: 264.10 g/mol
InChI Key: XLNMCIZGWPZZQY-UHFFFAOYSA-N
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Description

3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% (3C5DCPP) is an organic compound that has been studied in various scientific research applications. It is a derivative of phenol, a phenolic compound, and is composed of two chlorine atoms, three carbon atoms, one nitrogen atom, and five hydrogen atoms. It has a unique structure, which makes it an interesting molecule to study.

Scientific Research Applications

3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied in various scientific research applications. For example, it has been used in the synthesis of other organic compounds, such as 1-phenyl-3-cyano-5-(2,4-dichlorophenyl)pentane. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been used in the synthesis of nanomaterials, such as carbon nanotubes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent, as well as having antimicrobial and antifungal properties. It has also been shown to have cytotoxic effects on certain types of cells.
Biochemical and Physiological Effects
3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to have anti-inflammatory and antioxidant effects. Additionally, it has been shown to have cytotoxic effects on certain types of cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments is its relatively simple synthesis process. Additionally, 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be used in a variety of scientific research applications. However, there are some limitations to using 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% in laboratory experiments. For example, it is not very stable in the presence of light and oxygen, and its cytotoxic effects on certain types of cells must be taken into consideration.

Future Directions

There are many potential future directions for 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% research. One potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of various diseases. Additionally, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential use in the synthesis of nanomaterials, such as carbon nanotubes. Finally, further research could be conducted to investigate its potential use in the synthesis of other organic compounds.

Synthesis Methods

3-Cyano-5-(2,4-dichlorophenyl)phenol, 95% can be synthesized in a laboratory setting through a two-step process. The first step involves the reaction of 2,4-dichlorophenol and sodium nitrite in the presence of an acid catalyst. This reaction produces 2-nitro-4-chlorophenol, which is then reacted with sodium cyanide to form 3-Cyano-5-(2,4-dichlorophenyl)phenol, 95%. This process is relatively simple and can be completed in a short amount of time.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-1-2-12(13(15)6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNMCIZGWPZZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684904
Record name 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2,4-dichlorophenyl)phenol

CAS RN

1261975-77-2
Record name 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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